
4-Aminobutanal
Overview
Description
4-Aminobutanal is an omega-aminoaldehyde that is butanal in which one of the hydrogens of the terminal methyl group has been replaced by an amino group . It is a versatile compound with significant applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminobutanal can be synthesized through several methods. One common approach involves the reduction of 4-nitrobutanal using hydrogen gas in the presence of a palladium catalyst. Another method includes the oxidation of 4-aminobutanol using mild oxidizing agents .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-nitrobutanal. This process involves the use of a palladium catalyst under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Aminobutanal undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.
Major Products Formed:
Oxidation: 4-Aminobutanoic acid
Reduction: 4-Aminobutanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Aminobutanal has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Aminobutanal involves its interaction with various molecular targets and pathways. In biological systems, it is converted to 4-aminobutanoic acid, which can then participate in the synthesis of polyamines and other important biomolecules . The compound’s aldehyde group allows it to form Schiff bases with amines, facilitating various biochemical reactions .
Comparison with Similar Compounds
3-Aminopropanal: Similar to 4-Aminobutanal but with a shorter carbon chain.
4-Aminobutanoic Acid: The oxidized form of this compound.
4-Aminobutanol: The reduced form of this compound.
Uniqueness: this compound is unique due to its ability to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its role in biological systems as a precursor to polyamines also highlights its importance in metabolic pathways .
Biological Activity
4-Aminobutanal, also known as 4-aminobutyraldehyde or γ-aminobutyraldehyde, is a biologically significant compound that plays a crucial role in various metabolic pathways across different organisms. It is primarily recognized for its involvement in the synthesis of gamma-aminobutyric acid (GABA), an important neurotransmitter in mammals and a signaling molecule in plants. This article explores the biological activity of this compound, highlighting its enzymatic interactions, metabolic pathways, and potential therapeutic applications.
- Chemical Formula : C₄H₉NO
- IUPAC Name : this compound
- Molecular Weight : 87.12 g/mol
- CAS Number : 4390-05-0
- Structure :
Metabolic Role
This compound is produced as an intermediate in the metabolism of polyamines, particularly putrescine. It serves as a substrate for NAD+-dependent aminoaldehyde dehydrogenases (AMADH), which catalyze its conversion into GABA. This reaction is significant for maintaining GABA levels in the brain and influencing various physiological processes such as mood regulation and muscle tone.
Enzymatic Reactions Involving this compound
Enzyme | Reaction | Product |
---|---|---|
ALDH10A8 | GABA | |
ALDH10A9 | GABA |
These reactions indicate the critical role of this compound in GABA biosynthesis, which is essential for neurotransmission and has implications in neurodegenerative diseases.
Neurotransmission and Neurological Disorders
The conversion of this compound to GABA suggests its potential involvement in neurological functions. Studies have shown that alterations in GABA levels are linked to various disorders, including anxiety, depression, and epilepsy. The modulation of GABAergic activity through compounds that influence this compound levels could offer therapeutic avenues for treating these conditions.
Plant Physiology
In plants, this compound is involved in stress responses, particularly under saline conditions. Research indicates that loss-of-function mutants of aldehyde dehydrogenase genes responsible for converting this compound to GABA exhibit increased sensitivity to salinity stress. This highlights the compound's role as a signaling molecule that helps plants adapt to environmental stressors .
Case Studies
- Neuroprotective Effects : A study demonstrated that enhancing GABA synthesis via increased levels of this compound resulted in neuroprotective effects against oxidative stress in neuronal cell cultures. This suggests potential applications in neuroprotection strategies for diseases like Alzheimer's .
- Stress Tolerance in Plants : In Arabidopsis thaliana, the overexpression of genes encoding enzymes that metabolize this compound led to improved growth under salt stress conditions. This finding emphasizes the importance of this compound in plant resilience mechanisms .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-Aminobutanal, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is commonly synthesized via reductive amination of this compound with amines (e.g., 3-aminopropylamine) using reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride. Reaction optimization includes controlling pH (near neutrality), temperature (ambient to 40°C), and solvent polarity to minimize side reactions like over-alkylation. Purity is verified via HPLC or NMR, with yields typically ranging from 60–85% under optimal conditions .
Q. How does this compound’s instability affect experimental design, and what storage protocols are recommended?
- Methodological Answer : Due to its aldehyde group, this compound is prone to oxidation and polymerization. Storage requires inert atmospheres (argon/nitrogen), temperatures below –20°C, and dark conditions to prevent degradation. Stabilizers like molecular sieves or antioxidants (e.g., BHT) may be added. Short-term use in buffered solutions (pH 6–7) is advised to minimize decomposition during kinetic studies .
Q. What analytical techniques are most reliable for quantifying this compound in complex mixtures?
- Methodological Answer : Derivatization with agents like dansyl chloride or o-phthalaldehyde enhances detection sensitivity. LC-MS/MS with reverse-phase columns (C18) and ESI ionization is preferred for low-concentration samples. UV-Vis (λ = 260–280 nm) or fluorescence detection (ex/em = 340/450 nm) are alternatives for purified samples. Calibration curves must account for matrix effects in biological extracts .
Advanced Research Questions
Q. How do contradictory findings in this compound’s biochemical roles arise, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from differences in model systems (e.g., plant vs. mammalian enzymes) or detection limits. For example, monocot PAOs produce this compound during polyamine catabolism, while dicot systems favor alternative pathways . To resolve contradictions, cross-validate findings using isotopic labeling (e.g., ¹⁵N-4-Aminobutanal) and enzyme inhibition assays. Meta-analyses of kinetic parameters (Km, Vmax) across species are critical .
Q. What experimental strategies mitigate interference from this compound’s degradation products in metabolic studies?
- Methodological Answer : Degradation products (e.g., 4-aminobutyric acid) can confound results. Use real-time monitoring via in situ FTIR or Raman spectroscopy to track aldehyde conversion. Quenching reactions with semicarbazide or hydroxylamine traps free aldehydes. Data normalization to degradation controls (e.g., time-zero samples) is essential for accurate pathway analysis .
Q. How can researchers design in vivo studies to track this compound’s transient presence in biological systems?
- Methodological Answer : Employ stable isotope-labeled this compound (e.g., ¹³C or ²H) with high-resolution mass spectrometry for tracing. Microdialysis in model organisms (e.g., Arabidopsis or murine models) allows real-time sampling. Fluorescent probes (e.g., BODIPY-conjugated hydrazines) enable spatial imaging but require validation against LC-MS to confirm specificity .
Q. Data Analysis & Interpretation
Q. How should researchers address variability in this compound quantification across different analytical platforms?
- Methodological Answer : Inter-lab variability arises from calibration standards and extraction protocols. Harmonize methods using certified reference materials (CRMs) from NIST or HMDB. Statistical tools like ANOVA or Bland-Altman plots assess platform consistency. Reporting raw data with error margins (SD/SEM) improves reproducibility .
Q. What statistical approaches are optimal for analyzing dose-response relationships involving this compound?
- Methodological Answer : Nonlinear regression (e.g., Hill equation or log-logistic models) fits sigmoidal dose-response curves. Bootstrap resampling accounts for small sample sizes. For omics-scale data, pathway enrichment analysis (KEGG/GO) links this compound levels to metabolic networks. Multivariate analysis (PCA/PLS-DA) identifies confounding variables .
Q. Experimental Challenges
Q. Why do some synthetic protocols fail to reproduce this compound yields, and how can this be troubleshooted?
- Methodological Answer : Batch-to-batch variability in reducing agents (e.g., NaBH3CN purity) or moisture contamination are common culprits. Troubleshooting steps include:
- Purging solvents with dry nitrogen.
- Pre-activating amines with TFA.
- Monitoring reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane).
Replicating literature methods exactly while documenting deviations is critical .
Q. What are the ethical considerations when studying this compound’s pharmacological potential in preclinical models?
- Methodological Answer : Follow institutional guidelines (e.g., IACUC) for vertebrate studies. Address compound toxicity via acute/chronic dosing trials (OECD 423/452). For human cell lines, obtain IRB approval and disclose conflicts of interest. Data transparency (FAIR principles) and peer validation are mandatory .
Properties
IUPAC Name |
4-aminobutanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-3-1-2-4-6/h4H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQLQEYLEYWJIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50863389 | |
Record name | 4-Aminobutanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50863389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Aminobutyraldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001080 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4390-05-0 | |
Record name | 4-Aminobutanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4390-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminobutyraldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004390050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminobutyraldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001080 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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